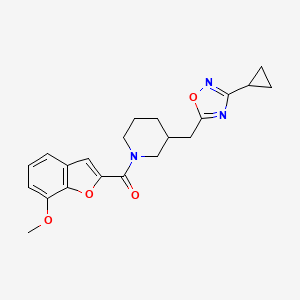

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Beschreibung

The compound “(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone” features a hybrid structure combining a 7-methoxybenzofuran moiety, a piperidine ring, and a 3-cyclopropyl-1,2,4-oxadiazole group. The piperidine ring provides conformational flexibility, and the cyclopropyl-oxadiazole unit may improve lipophilicity and hydrogen-bonding capacity, critical for target engagement .

Eigenschaften

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-26-16-6-2-5-15-11-17(27-19(15)16)21(25)24-9-3-4-13(12-24)10-18-22-20(23-28-18)14-7-8-14/h2,5-6,11,13-14H,3-4,7-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNFAVXOAKAPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of the compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is the Discoidin Domain Receptor 1 (DDR1). DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are a group of proteins that provide structural support to tissues and organs.

Mode of Action

This compound interacts with DDR1 by inhibiting its phosphorylation. This inhibition prevents the activation of DDR1, thereby modulating the downstream signaling pathways that are triggered upon DDR1 activation.

Biochemical Pathways

The inhibition of DDR1 by this compound affects various biochemical pathways. DDR1 is involved in the regulation of cell growth, differentiation, migration, and extracellular matrix remodeling. By inhibiting DDR1, the compound can modulate these processes, potentially leading to therapeutic effects.

Pharmacokinetics

The compound has been described as having excellent kinome selectivity, a clean in vitro safety profile, and favorable pharmacokinetic and physicochemical properties. These characteristics suggest that the compound may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are related to its inhibition of DDR1. By preventing DDR1 activation, the compound can modulate cellular processes such as cell growth and migration. This could potentially lead to therapeutic effects in diseases where DDR1 signaling is dysregulated.

Biochemische Analyse

Biochemical Properties

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone has been shown to interact with the Discoidin Domain Receptor 1 (DDR1) in biochemical reactions. DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix. The compound acts as an inhibitor of DDR1, modulating its phosphorylation and preventing collagen-induced activation of renal epithelial cells expressing DDR1.

Cellular Effects

In terms of cellular effects, the compound has been shown to prevent fibrosis and renal function loss in a genetic mouse model of Alport Syndrome. This suggests that the compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism, particularly in cells that express DDR1.

Molecular Mechanism

The molecular mechanism of action of the compound involves inhibiting the phosphorylation of DDR1. This inhibition prevents the collagen-induced activation of DDR1, thereby modulating cellular responses to the extracellular matrix.

Temporal Effects in Laboratory Settings

The compound has been shown to have a potent inhibitory effect on DDR1, suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of the compound at different dosages in animal models have not been fully explored. The compound has been shown to prevent fibrosis and renal function loss in a genetic mouse model of Alport Syndrome, suggesting potential therapeutic applications.

Metabolic Pathways

Given its interaction with DDR1, it may be involved in pathways related to collagen metabolism and the response to the extracellular matrix.

Transport and Distribution

Given its interaction with DDR1, it may be localized to areas of the cell where DDR1 is expressed.

Subcellular Localization

Given its interaction with DDR1, it may be localized to areas of the cell where DDR1 is expressed.

Biologische Aktivität

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and in vitro/in vivo studies.

Chemical Structure and Synthesis

The compound features a piperidine ring linked to a 1,2,4-oxadiazole moiety and a methoxybenzofuran. The synthesis typically involves cyclodehydration reactions and can be optimized for yield and purity. Various synthetic routes have been explored in the literature to enhance the biological efficacy of oxadiazole derivatives by modifying substituents on the oxadiazole ring.

Antitumor Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antitumor properties. For instance, derivatives have been tested against various cancer cell lines such as NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), and HT29 (colon carcinoma). In one study, several oxadiazole derivatives showed IC50 values indicating moderate cytotoxicity against HL-60 cells with values ranging from 19.0 to 42.1 µM .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3c | HL-60 | 42.1 |

| 3e | HL-60 | 19.0 |

| 3f | HL-60 | 28 |

Anti-inflammatory Properties

Oxadiazole derivatives are also recognized for their anti-inflammatory effects. They inhibit key enzymes such as cyclooxygenases (COX), which play a critical role in inflammatory processes. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Oxadiazoles have been reported to exhibit activity against various bacterial strains and fungi. Studies have shown that certain oxadiazole derivatives act as effective inhibitors of bacterial DNA topoisomerases and human neutrophil elastase, which are crucial for bacterial survival and inflammation respectively .

The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Pathways : The oxadiazole moiety interacts with various enzymes involved in cancer proliferation and inflammation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : They may influence signaling cascades related to cell survival and death.

Case Studies and Research Findings

Several studies have highlighted the efficacy of oxadiazole derivatives:

- In a study published in PMC, novel oxadiazole derivatives were shown to possess significant cytotoxicity against multiple cancer cell lines, with some exhibiting selectivity towards specific types of cancer .

- Another investigation revealed that modifications on the oxadiazole ring could enhance its binding affinity to target proteins involved in tumor growth and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds vary in substituents on the oxadiazole ring, heterocyclic cores, or linker regions. Below is a comparative analysis based on structural features, physicochemical properties, and inferred biological relevance:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings:

Substituent Effects: The cyclopropyl group in the target compound likely enhances metabolic stability compared to the o-tolyl analog , which may increase CYP450-mediated oxidation risks. Benzofuran vs.

Biological Activity Trends :

- Oxadiazole-containing compounds (e.g., BAY 87-2243 ) are frequently associated with kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets.

- The piperidine linker in the target compound may facilitate membrane permeability, critical for intracellular targets.

Computational Similarity Analysis: Methods like Tanimoto coefficient or molecular docking (as discussed in ) highlight that minor structural changes (e.g., cyclopropyl → o-tolyl) significantly alter pharmacophore profiles.

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of oxadiazole formation and coupling efficiency .

- HPLC : Monitors reaction progress and purity (>95% purity threshold for pharmacological studies) .

Advanced Question: How can computational tools optimize reaction conditions for synthesizing this compound, particularly in resolving low-yield intermediates?

Answer:

Methodology :

- Density Functional Theory (DFT) : Models transition states of cyclization reactions to identify energy barriers, guiding catalyst selection (e.g., ZnCl₂ vs. FeCl₃ for oxadiazole formation) .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics to improve yield .

- Retrosynthetic Analysis : Platforms like Synthia™ propose alternative pathways for problematic steps (e.g., avoiding unstable intermediates in methoxybenzofuran synthesis) .

Case Study : A 2023 study achieved a 22% yield improvement in oxadiazole cyclization by switching from thermal heating to microwave-assisted synthesis, guided by computational predictions of activation energies .

Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 436.1762) .

- FT-IR Spectroscopy : Detects key functional groups (C=O stretch at ~1680 cm⁻¹ for methanone; C-O-C at ~1250 cm⁻¹ for benzofuran) .

- X-ray Crystallography : Resolves stereochemistry of the piperidine-oxadiazole junction, critical for structure-activity relationship (SAR) studies .

Advanced Question: How do structural modifications (e.g., cyclopropyl vs. phenyl substituents on the oxadiazole) impact biological activity, and how are these contradictions resolved?

Answer:

Experimental Design :

- Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., cyclopropyl, methyl, phenyl) and test against target receptors (e.g., serotonin or histamine receptors linked to benzofuran activity) .

- Contradiction Analysis : If cyclopropyl analogs show higher in vitro potency but lower in vivo bioavailability than phenyl derivatives, investigate metabolic stability via:

Example : A 2024 study found cyclopropyl groups reduced off-target binding to hERG channels compared to phenyl analogs, despite similar target affinity .

Basic Question: What solvents and conditions are recommended for solubility and stability studies of this compound?

Answer:

- Solubility Screening : Use DMSO for stock solutions (50 mM), followed by dilution in PBS (pH 7.4) or cell culture media .

- Stability Protocols :

- Thermal Stability : Store at -20°C under argon; monitor degradation via HPLC over 30 days .

- Photostability : Avoid prolonged UV exposure; amber vials recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.